

4-Chloro-2-fluoriodobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoriodobenzene

Cat. No.: B1635626

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An In-depth Technical Guide to **4-Chloro-2-fluoriodobenzene**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

4-Chloro-2-fluoriodobenzene is a tri-substituted halogenated aromatic compound that has emerged as a pivotal intermediate in advanced chemical synthesis. Its strategic importance is most pronounced in the fields of drug discovery, agrochemical development, and material science. The unique arrangement of chloro, fluoro, and iodo substituents on the benzene ring imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing complex molecular architectures. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom serves as a highly effective reactive handle for forming new carbon-carbon bonds through cross-coupling reactions.^{[1][2]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, reactivity, synthesis, and applications of **4-Chloro-2-fluoriodobenzene**, grounded in authoritative sources and field-proven insights.

Molecular and Physicochemical Properties

The fundamental properties of **4-Chloro-2-fluoriodobenzene** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ ClFI	[3]
Molecular Weight	256.44 g/mol	[3]
CAS Number	6797-79-1	[4]
Appearance	White or colorless to yellow/orange powder, lump, or clear liquid	[5]
Melting Point	18 °C	[5]
Boiling Point	217 °C (lit.)	[4]
Density	1.98 g/mL at 25 °C (lit.)	[4]
Refractive Index (n _{20/D})	1.606 (lit.)	[4]
SMILES	<chem>FC1=C(I)C=CC(Cl)=C1</chem>	[3][4]
InChI Key	RSTFBOIFYXJIMR-UHFFFAOYSA-N	[3][4]

Chemical Structure and Reactivity Profile

The specific substitution pattern of **4-Chloro-2-fluoroiodobenzene** is the primary determinant of its synthetic utility. Each halogen contributes uniquely to the molecule's reactivity.

Caption: Chemical structure of 4-Chloro-2-fluoro-1-iodobenzene.

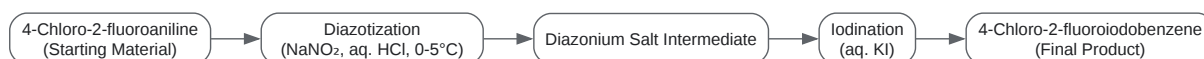
- Iodine (I): Positioned at C1, the carbon-iodine bond is the most labile among the halogens, making it the primary site for reactivity. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, serves as the reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][6]
- Fluorine (F): Located at C2, the fluorine atom is highly electronegative and imparts significant electronic effects. In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance a molecule's pharmacokinetic profile.[5] It can block

sites of metabolic oxidation, thereby increasing metabolic stability and drug half-life.[7][8] Furthermore, fluorine can modulate the acidity/basicity of nearby functional groups and alter lipophilicity, which can improve bioavailability and target binding affinity.[9][10]

- Chlorine (Cl): Situated at C4, the chlorine atom further modifies the electronic landscape of the aromatic ring and provides an additional potential site for chemical modification under more forcing conditions. Its presence also contributes to the overall lipophilicity of the molecule.

Synthetic Approach: A Representative Workflow

While various synthetic routes exist, a common strategy to prepare haloaromatic compounds involves diazotization of an aniline precursor followed by a Sandmeyer-type or Schiemann reaction. A plausible, high-level workflow starting from a commercially available aniline derivative is outlined below. The synthesis of the related compound, 4-chloro-2-fluoronitrobenzene, has been demonstrated using a similar multi-step approach beginning with 3-chloroaniline.[11][12]



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Caption: Representative synthesis workflow for **4-Chloro-2-fluoroiodobenzene**.

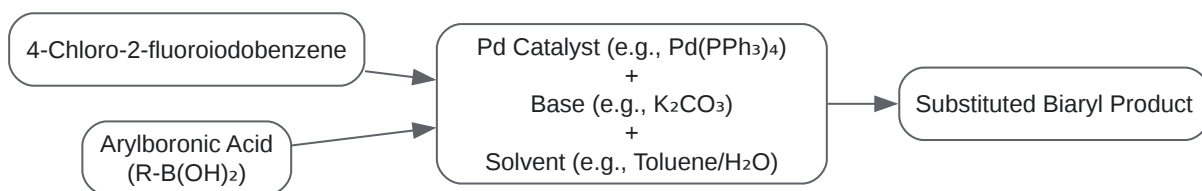
Conceptual Protocol: Diazotization and Iodination

- Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an aqueous mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt intermediate. This step is critical and temperature control is paramount to prevent decomposition of the unstable diazonium salt.
- Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) in water is prepared. The cold diazonium salt solution is then added slowly to the KI solution. Nitrogen gas (N₂) is evolved as the diazonium group is replaced by iodine.

- **Workup and Purification:** The reaction mixture is allowed to warm to room temperature. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with sodium thiosulfate solution to remove any residual iodine, followed by brine, and then dried over an anhydrous salt (e.g., MgSO_4). The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure **4-Chloro-2-fluoriodobenzene**.

Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A primary application of **4-Chloro-2-fluoriodobenzene** is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.^[13] The reaction selectively occurs at the carbon-iodine bond.^[14]



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add **4-Chloro-2-fluoriodobenzene**, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and an aqueous phase.
- **Reaction Execution:** Heat the mixture with stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

- **Workup and Purification:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to isolate the desired biaryl product.

Applications in Research and Development

- **Pharmaceutical Synthesis:** This compound is a valuable building block for active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents and antibiotics.^[2] The fluorinated-chlorinated phenyl motif can be elaborated to construct complex therapeutic agents where the fluorine atom enhances metabolic stability and the chlorine atom provides steric or electronic influence for target binding.^[1]
- **Agrochemical Development:** In the agrochemical sector, it serves as a precursor for the synthesis of modern herbicides and pesticides.^[2] The specific halogenation pattern can be crucial for the biological activity and selectivity of the final crop protection agent.^[15]
- **Material Science:** **4-Chloro-2-fluoriodobenzene** is employed in the synthesis of advanced materials, including specialized polymers and coatings. Its incorporation can impart desirable properties such as enhanced durability, thermal stability, and chemical resistance.^[2]

Safety and Handling Protocols

As a halogenated organic compound, **4-Chloro-2-fluoriodobenzene** must be handled with appropriate precautions. The following information is synthesized from material safety data sheets.

GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[4]
Eye Irritation	H319	Causes serious eye irritation	[4]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[4]

Safe Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust. Ensure that eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
 - Skin and Body Protection: Wear a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[4]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Conclusion

4-Chloro-2-fluoroiodobenzene is a highly functionalized and synthetically versatile building block. Its value is derived from the distinct and complementary reactivity imparted by its three halogen substituents. The iodine atom provides a reliable handle for sophisticated cross-coupling reactions, while the fluorine and chlorine atoms allow for the fine-tuning of steric and electronic properties, which is particularly crucial for modulating the pharmacokinetic profiles of drug candidates. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and high-value molecules.

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- To cite this document: BenchChem. [4-Chloro-2-fluoroiodobenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1635626#4-chloro-2-fluoroiodobenzene-molecular-weight-and-formula]

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Phone: (601) 213-4426

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